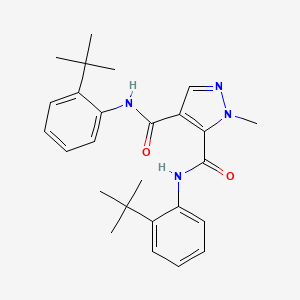![molecular formula C20H20N6O2 B10888856 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10888856.png)
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This leads to the disruption of cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK inhibitory properties.
Thioglycoside derivatives: Exhibiting cytotoxic activities against various cancer cell lines.
Uniqueness
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(3-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substituents that enhance its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-4-25-13(2)16(12-22-25)18-8-9-21-19-11-17(24-26(18)19)20(27)23-14-6-5-7-15(10-14)28-3/h5-12H,4H2,1-3H3,(H,23,27) |
InChI Key |
NKMRMUSTKIYAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10888776.png)
![5-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10888777.png)
![1-ethyl-N-(4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10888788.png)
![methyl 1-{[(4-{[(E)-(pentafluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10888790.png)
![5-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10888794.png)

![4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid](/img/structure/B10888810.png)
![N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10888818.png)
![2-{5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10888833.png)
![N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10888835.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10888842.png)
![N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(3,4,5-trimethoxybenzyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B10888849.png)

methanone](/img/structure/B10888870.png)
